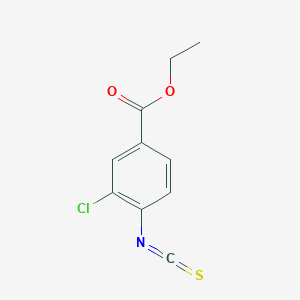

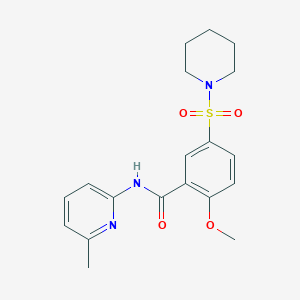

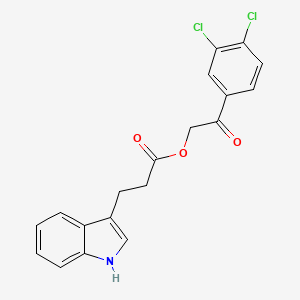

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate (ECITC) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ECITC belongs to the class of isothiocyanates, which are known to exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.

Applications De Recherche Scientifique

Synthesis of 4-Thiouracils

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate has been utilized in the synthesis of 4-thiouracil derivatives. This involves forming adducts with enamines that, upon treatment with primary amines or ammonia, cyclize to create 4-thiouracil structures. This process is supported by both spectral data and chemical transformations (Lamon, 1968).

Formation of Thiadiazoles and Triazoles

The compound reacts additively with various hydrazine derivatives, leading to simultaneous or subsequent cyclization in acidic or alkaline media. This results in the formation of substituted 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively (Kurzer & Seeker, 1989).

NMR Study of Tautomeric Compounds

An NMR spectroscopic study has been conducted on 2-ethoxycarbonylthiolane-3-thione and its derivatives in various solvents. The study provides insights into the structural dynamics and tautomeric forms of these compounds (Duus, 1989).

Formation of Stable Adducts

Ethoxycarbonyl isothiocyanate reacts with water to yield a new compound that can be viewed as an adduct of a dimer of the compound and dithiocarbamic acid. This new compound has been isolated and characterized crystallographically (Adams & Huang, 1998).

Reaction with 2-Aminothiazoles

When ethoxycarbonyl isothiocyanate reacts with 4,5-substituted 2-aminothiazoles, it forms various compounds such as thiazolo-s-triazines and N-alkoxycarbonyl-N'-(2-thiazolyl)thioureas. The nature of these reactions is influenced by the basicities of 2-aminothiazoles and the steric hindrance of substituents (Nagano, Matsui, Tobitsuka, & Oyamada, 1972).

Rotational Spectroscopy Study

A study using supersonic jet Fourier transform microwave spectroscopy has investigated the conformers of ethoxycarbonyl isothiocyanate. This research provides accurate values of rotational constants and quadrupole coupling constants, leading to structural determinations of the conformers (Xu, Li, Zhang, & Feng, 2022).

Synthesis Optimization

Research has been conducted to optimize the synthesis of ethoxycarbonyl isothiocyanate using Schiff base as a phase transfer catalyst. An orthogonal test design was employed to determine the best synthetic technology, resulting in a high yield of 96.8% (Liang, Zhong, & He, 2012).

Propriétés

IUPAC Name |

ethyl 3-chloro-4-isothiocyanatobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-9(12-6-15)8(11)5-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUQACIVVZTISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N=C=S)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2511569.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2511571.png)

![N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2511576.png)

![2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2511577.png)

![3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2511581.png)